tert-Butyl (6-benzyl-2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate
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Overview
Description
tert-Butyl (6-benzyl-2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate is a synthetic organic compound with the molecular formula C18H26N2O3. This compound is characterized by its unique spirocyclic structure, which includes a tert-butyl carbamate group, a benzyl group, and an oxa-azaspiro moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
The synthesis of tert-Butyl (6-benzyl-2-oxa-6-azaspiro[34]octan-8-yl)carbamate typically involves multiple stepsThe reaction conditions often involve the use of protecting groups, such as Boc (tert-butoxycarbonyl), to protect the amine functionalities during the synthesis .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
tert-Butyl (6-benzyl-2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
tert-Butyl (6-benzyl-2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Researchers study its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of tert-Butyl (6-benzyl-2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
tert-Butyl (6-benzyl-2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate can be compared with other spirocyclic compounds, such as:
tert-Butyl 2-oxa-6-azaspiro[3.4]octan-8-ylcarbamate: Similar structure but lacks the benzyl group.
tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate: Different spirocyclic core and functional groups.
tert-Butyl N-{6-azaspiro[3.4]octan-2-yl}carbamate hydrochloride: Contains a different spirocyclic core and is in the hydrochloride form .
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-(7-benzyl-2-oxa-7-azaspiro[3.4]octan-5-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-17(2,3)23-16(21)19-15-10-20(11-18(15)12-22-13-18)9-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEQCEDHXUWMFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CC12COC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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